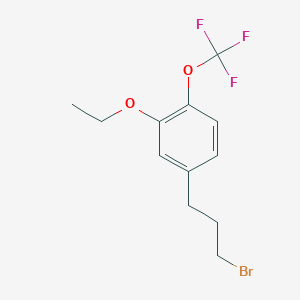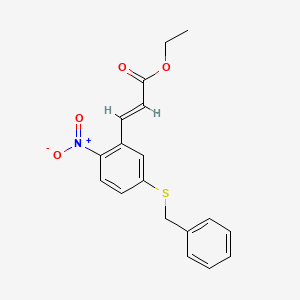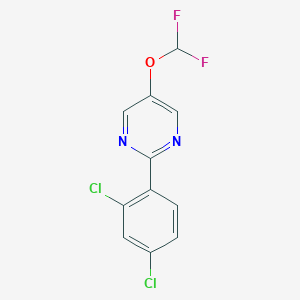
1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride is a chemical compound with the molecular formula C11H15BrN2·2HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Vorbereitungsmethoden
The synthesis of 1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride typically involves the reaction of 3-bromobenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Base: Common bases include sodium hydroxide or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Hydrolysis: The dihydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as a building block for the construction of more complex molecules.
Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives.
Wirkmechanismus
The mechanism of action of 1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride can be compared with other pyrrolidine derivatives, such as:
- 1-(3-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride
- 1-(3-Fluorobenzyl)pyrrolidin-3-ylamine dihydrochloride
- 1-(3-Methylbenzyl)pyrrolidin-3-ylamine dihydrochloride
These compounds share similar structural features but differ in their substituents on the benzyl group, which can influence their chemical reactivity and biological activity. The presence of the bromine atom in this compound imparts unique properties, such as increased reactivity in substitution reactions.
Eigenschaften
Molekularformel |
C11H17BrCl2N2 |
|---|---|
Molekulargewicht |
328.07 g/mol |
IUPAC-Name |
1-[(3-bromophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H15BrN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H |
InChI-Schlüssel |
BLLPNFOWOSEOSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1N)CC2=CC(=CC=C2)Br.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile](/img/structure/B14045370.png)







![9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B14045420.png)





